molecular formula C9H16N4O B1398930 1-(Azidoacetyl)-2-ethylpiperidine CAS No. 1249680-93-0

1-(Azidoacetyl)-2-ethylpiperidine

Cat. No.: B1398930
CAS No.: 1249680-93-0
M. Wt: 196.25 g/mol
InChI Key: DYFXOLGWEBQHRJ-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-2-ethylpiperidine is an organic compound that features an azido group attached to an acetyl group, which is further bonded to a 2-ethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-2-ethylpiperidine can be synthesized through a multi-step process. One common method involves the acylation of 2-ethylpiperidine with azidoacetyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azido group.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidoacetyl)-2-ethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of an alkyne.

Major Products:

    Substitution: Formation of substituted piperidines.

    Reduction: Formation of 1-(aminoacetyl)-2-ethylpiperidine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

1-(Azidoacetyl)-2-ethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Utilized in bioorthogonal chemistry for labeling biomolecules.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-2-ethylpiperidine largely depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

    1-(Azidoacetyl)piperidine: Lacks the ethyl group, making it less hydrophobic.

    2-(Azidoacetyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, affecting its steric and electronic properties.

    1-(Azidoacetyl)-3-methylpiperidine: Has a methyl group at the 3-position, altering its reactivity and physical properties.

Uniqueness: 1-(Azidoacetyl)-2-ethylpiperidine is unique due to the presence of both the azido and ethyl groups, which confer specific reactivity and physical properties. The ethyl group increases the compound’s hydrophobicity, potentially enhancing its interactions with hydrophobic environments or targets.

Properties

IUPAC Name

2-azido-1-(2-ethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-8-5-3-4-6-13(8)9(14)7-11-12-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFXOLGWEBQHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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